molecular formula C29H29N7O2 B11412418 1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11412418
M. Wt: 507.6 g/mol
InChI Key: PQJRIHYQUMTLBS-UHFFFAOYSA-N
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Description

1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple functional groups and heterocyclic rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step procedures. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of solvents like toluene, and reagents such as sodium hydroxide for pH adjustment . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of the oxo group allows for oxidation reactions, which can be facilitated by oxidizing agents.

    Reduction: The compound can undergo reduction reactions, particularly at the oxo group, using reducing agents.

    Substitution: The heterocyclic rings and piperazine moiety can participate in substitution reactions, often using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other heterocyclic compounds with piperazine or triazoloquinazoline moieties. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. Examples include:

Properties

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

IUPAC Name

1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H29N7O2/c37-27(34-20-18-33(19-21-34)25-12-6-7-16-30-25)14-13-26-31-32-29-35(17-15-22-8-2-1-3-9-22)28(38)23-10-4-5-11-24(23)36(26)29/h1-12,16H,13-15,17-21H2

InChI Key

PQJRIHYQUMTLBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Origin of Product

United States

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